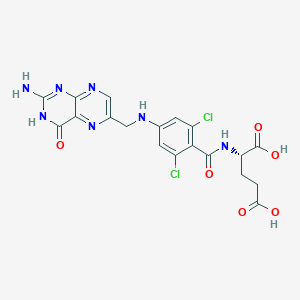

3,5-Dichlorofolic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H17Cl2N7O6 |

|---|---|

Molecular Weight |

510.3 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,6-dichlorobenzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H17Cl2N7O6/c20-9-3-7(23-5-8-6-24-15-14(25-8)17(32)28-19(22)27-15)4-10(21)13(9)16(31)26-11(18(33)34)1-2-12(29)30/h3-4,6,11,23H,1-2,5H2,(H,26,31)(H,29,30)(H,33,34)(H3,22,24,27,28,32)/t11-/m0/s1 |

InChI Key |

TXBRFSWIBNUELE-NSHDSACASA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)NC(CCC(=O)O)C(=O)O)Cl)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dichlorofolic Acid

Established Synthetic Routes for 3,5-Dichlorofolic Acid

The synthesis of this compound can be approached through the strategic assembly of its core components: a dichlorinated pteridine (B1203161) moiety, a p-aminobenzoic acid (PABA) analogue, and a glutamic acid residue. The literature points toward both the construction from chlorinated precursors and the potential for direct chlorination of the parent folic acid molecule.

Precursor Compounds and Reaction Pathways

A logical synthetic strategy involves the preparation of key chlorinated intermediates followed by their condensation. The primary precursors would be a derivative of 3,5-dichloro-4-aminobenzoic acid and a suitably activated pteridine species.

The synthesis of 3,5-dichloro-4-aminobenzoic acid and its derivatives is documented. For instance, the ethyl ester can be prepared by reacting 4-amino-3,5-dichlorobenzoic acid with thionyl chloride in ethanol. chemicalbook.com The reaction mixture is heated, and after workup, the ethyl ester is obtained in quantitative yield. chemicalbook.com This ester can then be hydrolyzed to the free acid or converted to the corresponding acyl chloride to facilitate coupling with the glutamic acid moiety. The synthesis of 3,5-dichloro-4-aminobenzoyl chloride has been achieved by refluxing 3,5-dichloro-4-aminobenzoic acid with thionyl chloride. prepchem.com

For the pteridine portion, general methods for pteridine synthesis, such as the Gabriel-Isay condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, are well-established. nih.gov To obtain a dichlorinated pteridine, one could either start with chlorinated pyrimidine (B1678525) precursors or perform chlorination on the formed pteridine ring. For example, the synthesis of 8-deaza analogues of folic acid has involved the chlorination of a 2,4-dioxo derivative to create a key intermediate. researchgate.net

A plausible pathway for the final assembly of this compound would mimic the synthesis of other folic acid analogues. This typically involves the reaction of a pteridine derivative (often with a leaving group at the 6-position, like a bromo- or acetoxymethyl group) with a p-aminobenzoylglutamate derivative. The synthesis of 5-chloro-5,8-dideazaisofolic acid provides a relevant example of constructing a chlorinated folate analogue. nih.gov

An alternative, though potentially less specific, approach is the direct chlorination of folic acid. Studies have shown that folic acid can be chlorinated using hypochlorous acid (HOCl), leading to the formation of 12-chloro-folate. nih.gov Achieving selective dichlorination at the 3' and 5' positions of the benzoyl ring would likely require careful control of reaction conditions and might result in a mixture of products.

Optimization of Synthetic Yield and Purity

Optimizing the synthesis of this compound would involve refining each step of the proposed pathway. For the precursor synthesis, purification techniques are crucial. For example, the recrystallization of 3,5-dichloro-4-aminobenzoyl chloride from a mixture of n-hexane and ethylene (B1197577) chloride is reported to yield a light tan crystalline product. prepchem.com Further purification by treatment with anhydrous hydrogen chloride can yield off-white needles. prepchem.com

In the condensation steps, the choice of coupling agents, solvents, and reaction temperatures would need to be systematically varied to maximize the yield of the desired amide bonds while minimizing side reactions. The purity of the final product would be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Design and Synthesis of Novel this compound Analogues

The development of novel analogues of this compound can be envisioned through modifications of its three primary structural components.

Modifications to the Pteridine Moiety

The pteridine ring offers multiple sites for modification to explore structure-activity relationships. The synthesis of deaza analogues, where a nitrogen atom is replaced by a carbon, is a common strategy in folate chemistry. For instance, 5,8-dideaza analogues of folic acid have been synthesized. nih.gov This concept could be extended to this compound to create novel carbon-for-nitrogen substituted derivatives. Additionally, other substituents could be introduced on the pteridine ring using various synthetic methods, such as those developed for 7-substituted folic acid derivatives. mdpi.com

Alterations to the Benzoylglutamic Acid Moiety

The benzoylglutamic acid portion of the molecule can also be readily modified. The synthetic route, which involves coupling a PABA derivative with glutamic acid, allows for the substitution of L-glutamic acid with other amino acids or their derivatives. This could lead to analogues with altered binding affinities or metabolic stabilities. Furthermore, the point of attachment of the glutamic acid can be varied, as demonstrated by the synthesis of isofolic acid analogues where the linkage is through the α-carboxyl group of glutamate (B1630785) instead of the γ-carboxyl group. nih.gov

Conjugation Strategies for Targeted Research Delivery (e.g., polymeric particles)

Folic acid is widely used as a targeting ligand for the delivery of therapeutic and imaging agents to cells that overexpress the folate receptor. These established conjugation strategies can be directly applied to this compound and its analogues. The carboxylic acid groups of the glutamate moiety are the most common points for conjugation.

For example, folic acid has been conjugated to polymeric nanoparticles to enhance the targeted delivery of drugs. This often involves activating the carboxylic acid of folic acid and reacting it with an amine-functionalized polymer or nanoparticle. Such systems have been developed for the delivery of various agents, demonstrating the versatility of this approach.

Table of Synthetic Reactions for Precursors

| Product | Starting Material(s) | Reagents and Conditions | Yield | Reference |

| Ethyl 3,5-dichloro-4-aminobenzoate | 4-Amino-3,5-dichlorobenzoic acid | Thionyl chloride, Ethanol, 60°C, 18 h | Quantitative | chemicalbook.com |

| 3,5-Dichloro-4-aminobenzoyl chloride | 3,5-Dichloro-4-aminobenzoic acid | Thionyl chloride, Reflux | Not specified | prepchem.com |

| 3,5-Dichloro-2-aminobenzoic acid | Anthranilic acid | Concentrated HCl, Water, Chlorine | Not specified | orgsyn.org |

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline.

The conducted searches did not yield specific research findings regarding the enzymatic inhibition profiles, binding kinetics, or the precise molecular and cellular mechanisms of action for this compound. While information exists for related chlorinated folate analogs, such as 3',5'-Dichloromethotrexate fas.orgpageplace.de, these are derivatives of methotrexate (B535133), not folic acid, and their properties cannot be directly and accurately extrapolated to this compound without dedicated studies on the compound itself.

Specifically, the following information required by the outline could not be located for this compound:

Molecular and Cellular Mechanisms of Action

Interference with One-Carbon Metabolism and Downstream Biochemical Pathways:Without primary enzymatic data, any description of the compound's effect on one-carbon metabolism and subsequent biochemical pathways would be purely speculative.

While general information on the function of enzymes like DHFR wikipedia.orgmdpi.com, TS wikipedia.org, and FPGS uniprot.orgproteopedia.org, and their roles in one-carbon metabolism nih.govtavernarakislab.grnih.gov is widely available, applying this general knowledge to a specific, uncharacterized compound like 3,5-Dichlorofolic acid would not meet the required standards of scientific accuracy.

Due to the absence of these crucial and specific research findings, constructing an authoritative and scientifically accurate article that strictly follows the requested outline for "this compound" is not possible at this time.

Disruption of Purine (B94841) Biosynthesis

The de novo synthesis of purine nucleotides, essential for DNA and RNA production, is highly dependent on folate coenzymes. nih.govresearchgate.net Two key enzymes in this pathway, glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, utilize tetrahydrofolate derivatives as one-carbon donors. sigmaaldrich.comwikipedia.org Antifolates disrupt this process by inhibiting these enzymes.

Based on the behavior of related compounds, this compound is expected to act as an inhibitor of these transformylases. The addition of chlorine atoms to the folate structure can alter its binding affinity for the active sites of these enzymes. For instance, studies on various antifolates have shown that modifications to the pteridine (B1203161) ring and the benzoylglutamate moiety can significantly impact their inhibitory potency against GAR and AICAR transformylases. nih.govnih.gov It is plausible that the electron-withdrawing nature of the chlorine atoms in this compound could enhance its interaction with the enzyme, thereby disrupting the purine synthesis cascade.

Inhibition of Pyrimidine (B1678525) Biosynthesis and DNA Precursor Formation

The synthesis of pyrimidines, particularly thymidylate, is another critical folate-dependent process. Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of thymidine (B127349) triphosphate (dTTP) for DNA synthesis. nih.govpsu.eduwikipedia.org This reaction requires 5,10-methylenetetrahydrofolate as a methyl donor. medchemexpress.com

Antifolates, including methotrexate (B535133), are known to indirectly inhibit thymidylate synthase by depleting the intracellular pool of reduced folates through the inhibition of dihydrofolate reductase (DHFR). nih.govnih.gov Given that 3,5-Dichloromethotrexate is a known inhibitor of DHFR, it is highly probable that this compound also exerts an inhibitory effect on this enzyme. ontosight.aiatlasgeneticsoncology.org By inhibiting DHFR, this compound would prevent the regeneration of tetrahydrofolate from dihydrofolate, leading to a shortage of the necessary cofactor for thymidylate synthase and consequently inhibiting DNA synthesis. nih.govwikipedia.org

Impact on Methionine Cycle and Transsulfuration Pathways

The methionine cycle is crucial for the generation of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation. nih.gov This cycle is intricately linked to folate metabolism through the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase which utilizes 5-methyltetrahydrofolate as a methyl donor.

By inhibiting DHFR and depleting the pool of reduced folates, this compound would likely disrupt the methionine cycle. A reduction in tetrahydrofolate levels would lead to decreased production of 5-methyltetrahydrofolate, thereby impairing the remethylation of homocysteine. This could lead to an accumulation of homocysteine and a decrease in the synthesis of methionine and SAM, with broad-ranging effects on cellular methylation processes. The transsulfuration pathway, which converts homocysteine to cysteine, may also be indirectly affected by the disruption of the methionine cycle.

Cellular Uptake and Intracellular Localization

The cellular entry and retention of folates and their analogs are critical determinants of their biological activity.

Role of Folate Transporters (e.g., Reduced Folate Carrier, Folate Receptors)

The cellular uptake of folates is primarily mediated by two systems: the reduced folate carrier (RFC) and folate receptors (FRs). atlasgeneticsoncology.orgrupress.orgfoodandnutritionjournal.org RFC is a bidirectional transporter with a higher affinity for reduced folates than for folic acid. atlasgeneticsoncology.org Folate receptors, particularly FR-α and FR-β, are high-affinity receptors that internalize folates via endocytosis. nih.gov

The halogenation of folic acid analogs can influence their affinity for these transporters. Studies on other halogenated folate derivatives have shown varied effects on transport kinetics. For instance, the introduction of halogens can alter the charge distribution and conformation of the molecule, potentially affecting its binding to RFC and FRs. plos.org It is anticipated that this compound would utilize these same transport mechanisms, with its affinity for RFC and FRs being a key factor in its cellular accumulation and subsequent biological effects. Research on 3'-azafolic acid derivatives has shown that halogenation can be compatible with high-affinity binding to folate receptors. nih.gov

Intracellular Polyglutamation Dynamics

Once inside the cell, folates and many of their analogs undergo polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). tandfonline.com This process involves the addition of multiple glutamate (B1630785) residues to the molecule, which traps it within the cell and increases its affinity for folate-dependent enzymes. rupress.orgresearchgate.net

The ability of a folate analog to be polyglutamylated is a critical factor in its efficacy. Some antifolates are potent inhibitors of FPGS, while others are excellent substrates. nih.gov The structural modifications in this compound, specifically the chlorine atoms, could influence its interaction with FPGS. It may act as a substrate, leading to the formation of polyglutamated derivatives with enhanced intracellular retention and inhibitory activity, or it could potentially inhibit the enzyme, affecting the polyglutamation of natural folates. Studies on other folate analogs have demonstrated that even small structural changes can have a profound impact on their substrate activity for FPGS. nih.govresearchgate.net

Induction of Cellular Responses in Preclinical Models

Preclinical studies of antifolates in various cancer cell lines have demonstrated a range of cellular responses, including cell cycle arrest, apoptosis, and inhibition of proliferation. mdpi.comexplorationpub.com The cytotoxic effects of these compounds are a direct consequence of the metabolic disruptions detailed above.

While direct preclinical data for this compound is limited, studies on 3,5-Dichloromethotrexate have shown its effectiveness against leukemia cells in mice. nih.gov It is reasonable to infer that this compound would induce similar cellular responses in preclinical cancer models. The inhibition of purine and pyrimidine biosynthesis would lead to a depletion of nucleotide precursors, causing an S-phase arrest of the cell cycle and ultimately triggering apoptosis. The efficacy of this compound would likely be dependent on the expression levels of folate transporters and FPGS in the cancer cells, as well as the activity of the target enzymes.

Effects on Cell Proliferation and Viability in Cell Lines

No studies were identified that have evaluated the effects of 3',5'-Dichlorofolic acid on the proliferation and viability of specific cell lines. Such research would typically involve treating various cancer and normal cell lines with the compound and measuring cell growth and survival over time using assays like MTT or trypan blue exclusion. The data from these experiments would be essential to create informative tables on its cytotoxic or cytostatic effects.

Modulation of Apoptosis and Cell Cycle Progression

There is no available research on how 3',5'-Dichlorofolic acid may modulate apoptosis (programmed cell death) or affect the progression of the cell cycle. Investigating these aspects would require techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells (e.g., via Annexin V staining).

Mechanisms of Cell Death Pathways Activated by this compound

The specific cell death pathways that might be activated by 3',5'-Dichlorofolic acid remain uninvestigated. Determining these mechanisms would involve detailed molecular studies to identify the activation of key proteins in apoptotic pathways (e.g., caspases) or other forms of cell death like necroptosis or autophagy.

Structure Activity Relationships Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological function of a molecule is intrinsically linked to its three-dimensional structure. For folate analogs like 3,5-Dichlorofolic acid, specific structural features are critical for their activity. Folic acid itself is composed of three main parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid tail researchgate.net. Modifications to any of these components can dramatically alter the compound's biological profile.

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its binding affinity, metabolic stability, and membrane permeability. In this compound, the two chlorine atoms are positioned on the p-aminobenzoic acid (PABA) portion of the molecule.

Quantitative structure-activity relationship (QSAR) studies on similar classes of compounds, such as inhibitors of dihydrofolate reductase (DHFR), have shown that the nature of substituents on the benzyl (B1604629) ring (related to the PABA moiety) is critical for inhibitory activity. nih.gov Properties like molar refractivity and electronic effects of these substituents significantly influence how the molecule fits into and interacts with the enzyme's active site. nih.gov The chlorine atoms in this compound are strongly electron-withdrawing, which would substantially alter the electronic distribution across the PABA ring compared to native folic acid. This modification is expected to influence the molecule's interaction with target enzymes. For instance, studies on other halogenated aromatic compounds have demonstrated that such substitutions are pivotal in defining their biological activities. mdpi.comrais.is Therefore, the dichlorination at the 3 and 5 positions is a key structural determinant, purposefully designed to alter the compound's efficacy as a potential enzyme inhibitor.

The glutamic acid tail is a vital component for the biological activity of folates. researchgate.netgoogle.com It is essential for recognition and binding by numerous folate-dependent enzymes and transport proteins. google.comdrugbank.com In the body, folates can exist in polyglutamated forms, where multiple glutamic acid residues are linked together, but it is the monoglutamate form that is primarily absorbed. google.com

Glutamic acid itself is a crucial biomolecule, functioning as a neurotransmitter and playing a central role in cellular metabolism. drugbank.comwikipedia.orgyashodahospitals.com Its derivatives are often explored as potential therapeutics. For example, because some cancer cells exhibit increased glutamine metabolism for proliferation, antagonists that interfere with this pathway have been investigated as anticancer agents. nih.gov

Modifications to the glutamic acid moiety of a folate analog can profoundly impact its biological function. Conformational analysis of various glutamic acid analogues has shown that substitutions on its backbone can alter the molecule's preferred shape in solution, which in turn affects its ability to interact with specific receptors and enzymes. nih.gov Thus, the intact glutamic acid residue in this compound is presumed to be crucial for its interaction with target proteins, while any modification to this tail would likely alter its specificity and potency.

Molecular Modeling and Docking Simulations

Computational techniques like molecular modeling and docking are indispensable tools for predicting and analyzing how a ligand such as this compound might interact with a target protein at the molecular level. frontiersin.org These in-silico methods provide insights into binding modes and energies, guiding the design of more potent and selective inhibitors. frontiersin.orgscielo.br

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. This computational screening can identify potential inhibitors from large chemical libraries. In one such study, this compound was identified as a potential inhibitor of cysteine proteases from the protozoan parasite Leishmania major. nih.gov Using the DOCK3.5 program, researchers screened a database of commercially available compounds and selected potential inhibitors based on steric and force field considerations. nih.gov

Folate analogs, known as antifolates, commonly target the enzyme dihydrofolate reductase (DHFR), which is essential for regenerating tetrahydrofolate, a key cofactor in the synthesis of DNA precursors. nih.govsigmaaldrich.com Docking studies of various antifolates with DHFR from different species have revealed that while many active site residues are conserved, subtle differences can be exploited to design species-selective inhibitors. nih.gov A docking simulation of this compound with a target enzyme like DHFR would predict its binding orientation and affinity, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-enzyme complex.

| Concept | Description | Relevance to this compound |

|---|---|---|

| Ligand | The small molecule being studied. | This compound. |

| Target Enzyme | The protein (e.g., receptor, enzyme) whose activity the ligand is intended to modulate. | Cysteine Proteases nih.gov, Dihydrofolate Reductase (DHFR) nih.gov. |

| Binding Mode/Pose | The predicted orientation and conformation of the ligand within the enzyme's active site. | Predicts how the dichlorinated ring and glutamate (B1630785) tail fit into the target. |

| Docking Score | A numerical value that estimates the binding affinity between the ligand and the enzyme. | Used to rank this compound against other potential inhibitors. |

Conformational analysis examines the different spatial arrangements, or rotamers, of a molecule that result from rotation around its single bonds. wikipedia.orglumenlearning.com Both the ligand and the enzyme are flexible, and the binding process often involves mutual conformational adjustments to achieve an optimal energetic fit. frontiersin.org

Structural studies of enzyme-inhibitor complexes have revealed that ligands can exhibit considerable flexibility within the active site. nih.gov For an inhibitor like this compound, this means the orientation of the pteridine ring relative to the dichlorinated PABA moiety, as well as the folding of the glutamic acid tail, can vary. These conformational changes are dictated by the specific interactions—such as hydrogen bonds, ionic bonds, and van der Waals forces—formed with the amino acid residues lining the enzyme's binding pocket. frontiersin.orgnih.gov Molecular dynamics simulations can complement docking studies by modeling the dynamic behavior of the ligand-enzyme complex over time, providing a more detailed picture of the stability of these interactions and the conformational landscape. scielo.brnih.gov

Quantum Chemical Studies on Reactivity and Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of molecules from first principles. mdpi.comscispace.com Such studies go beyond simple structural models to explain the underlying quantum mechanics governing molecular behavior. rsc.org While specific quantum chemical studies on this compound are not widely published, the principles can be understood from research on folic acid and other molecules. nih.govresearchgate.net

A DFT study of this compound would involve calculating key electronic properties that dictate its reactivity. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Other calculated parameters, such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added), provide further information. researchgate.net For example, a DFT study on folic acid itself calculated its ionization energy to be 5.45 eV, suggesting a strong ability to donate electrons. researchgate.net A similar analysis of this compound would reveal how the electron-withdrawing chlorine atoms affect these fundamental properties, providing a quantitative explanation for their influence on the molecule's ability to participate in chemical reactions or bind to an enzyme target. mdpi.com

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap often indicates higher chemical reactivity and lower kinetic stability. chimicatechnoacta.ru |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Indicates the ease of oxidation or electron donation. researchgate.net |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Indicates the ease of reduction or electron acceptance. researchgate.net |

Energy Profiles of Enzymatic Reactions

The catalytic efficiency of enzymes is fundamentally determined by their ability to lower the activation energy barrier of a reaction. researchgate.net Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for elucidating the energy profiles of enzymatic reactions. iu.eduarxiv.org These methods allow for the detailed investigation of the reaction pathway, including the structures of transition states and intermediates, and the corresponding free energy changes. iu.eduresearchgate.net

The energy profile would be mapped along a defined reaction coordinate, which represents the progress of the reaction. arxiv.org Key points on this profile include the reactant state (enzyme-substrate complex), transition state(s), any intermediates, and the product state (enzyme-product complex). researchgate.net The difference in energy between the reactant state and the highest energy transition state determines the activation energy (ΔG‡) of the reaction. researchgate.net

A hypothetical energy profile for a generic enzymatic transformation of this compound is presented below. This profile illustrates the concepts of activation energy and the stabilization of the transition state by the enzyme.

Table 1: Hypothetical Energy Profile for an Enzymatic Reaction of this compound

| Reaction Step | Relative Free Energy (kcal/mol) | Description |

| E + S (Reactants) | 0 | Enzyme and this compound are separate in solution. |

| ES (Michaelis Complex) | -5 | Formation of the initial non-covalent enzyme-substrate complex. |

| TS1 (First Transition State) | +15 | The highest energy point on the pathway to the first intermediate. |

| I (Intermediate) | +2 | A transient, covalently bound intermediate species. |

| TS2 (Second Transition State) | +12 | The energy barrier for the conversion of the intermediate to the product. |

| EP (Enzyme-Product Complex) | -10 | The non-covalent complex formed after the reaction is complete. |

| E + P (Products) | -8 | The enzyme and final product are released. |

Note: This table is illustrative and not based on experimental data for this compound.

Decomposition analysis of the QM/MM interaction energies can further pinpoint the contribution of individual amino acid residues to the stabilization of the transition state through electrostatic, polarization, and van der Waals interactions. iu.edu This level of detail is crucial for understanding the sources of catalytic power and for designing enzyme inhibitors or engineering novel enzyme functions.

Theoretical Prediction of Antioxidant or Other Unintended Activities

Computational chemistry provides powerful tools for the early assessment of potential secondary activities of drug candidates, such as antioxidant effects or off-target interactions. frontiersin.orgnih.gov These predictions can help in identifying potential liabilities or opportunities for drug repurposing. plos.org

Antioxidant Activity Prediction

The antioxidant potential of a molecule can be evaluated computationally, often using Density Functional Theory (DFT). researchgate.net Key mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.net The feasibility of these mechanisms can be assessed by calculating specific thermochemical properties. researchgate.netencyclopedia.pub

For this compound, we can theoretically assess its antioxidant potential by calculating parameters analogous to those studied for folic acid. researchgate.net The primary descriptors include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond (e.g., O-H or N-H) to donate a hydrogen atom. Lower BDE values suggest a higher propensity for the HAT mechanism. mdpi.com

Ionization Potential (IP): The energy required to remove an electron. A lower IP value indicates a greater ease of electron donation, favoring the SET mechanism. mdpi.com

Electron Affinity (EA): The energy released when a molecule accepts an electron. researchgate.net

While specific DFT calculations for this compound are not available, a comparative analysis with folic acid can be hypothesized. The electron-withdrawing nature of the two chlorine atoms on the p-aminobenzoic acid (PABA) moiety would likely increase the BDE of the N-H bonds and increase the ionization potential, thereby potentially reducing its antioxidant capacity compared to the parent folic acid.

Table 2: Hypothetical Antioxidant Properties of this compound vs. Folic Acid

| Compound | Parameter | Predicted Value (kcal/mol) | Implication |

| Folic Acid | Lowest BDE (N-H) | ~85-90 | Potential for HAT |

| This compound | Lowest BDE (N-H) | > 90 (Hypothesized) | Reduced HAT potential |

| Folic Acid | Ionization Potential | ~125-130 | Potential for SET |

| This compound | Ionization Potential | > 130 (Hypothesized) | Reduced SET potential |

Note: This table is for illustrative purposes, based on theoretical principles. The values for this compound are hypothetical.

Prediction of Unintended Off-Target Activities

Most small molecule drugs can interact with multiple biological targets, leading to off-target effects. nih.gov Computational methods like the Off-Target Similarity Analysis (OTSA) can predict these unintended interactions by comparing the physicochemical properties and structural features of a compound against databases of known drug-target interactions. frontiersin.orgnih.gov These methods can calculate a promiscuity score, indicating the number of potential off-targets. nih.govnih.gov

For this compound, an in silico screening approach could be used to predict its potential off-targets. This would involve generating a molecular fingerprint and comparing it against a library of protein binding sites. plos.org Such an analysis could reveal potential interactions with other folate-binding proteins or enzymes beyond its primary target, which could lead to unforeseen biological effects. The prediction would generate a list of potential off-targets with an associated confidence score. frontiersin.org

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired biological activities. nih.gov Scaffold-based design is a prominent strategy within this field, where a core molecular framework (the scaffold) is decorated with various functional groups to optimize interactions with a biological target. arxiv.orgfrontiersin.org

The this compound structure can serve as a "privileged scaffold" for the design of new inhibitors of folate-dependent enzymes. arxiv.org Its core structure already possesses features necessary for recognition by certain enzyme active sites. The chlorine substituents provide a vector for modification and can influence properties like binding affinity and selectivity.

Modern de novo design often employs generative artificial intelligence (AI) and deep learning models. frontiersin.org A tool like DeepScaffold could be trained on a library of known enzyme inhibitors and then used to generate novel molecules that retain the this compound core but have novel side chains. arxiv.orgarxiv.orgnih.gov The process would typically involve:

Scaffold Definition: Defining the this compound core as the fixed part of the molecule.

Generative Model: Using a trained recurrent neural network (RNN) or similar architecture to "grow" new substituents onto the scaffold. frontiersin.org The model learns the chemical rules for adding atoms and bonds from a large dataset of existing molecules. arxiv.org

Filtering and Scoring: The generated molecules are then evaluated in silico. Their properties, such as docking score to the target enzyme, predicted affinity, and drug-likeness (e.g., Lipinski's rule of 5), are calculated. frontiersin.orgnih.gov

Prioritization: The most promising candidates are prioritized for synthesis and experimental testing.

This approach allows for the rapid exploration of a vast chemical space around the this compound scaffold, potentially leading to the discovery of novel drug candidates with improved potency, selectivity, or pharmacokinetic properties. nih.gov

Preclinical Evaluation of 3,5 Dichlorofolic Acid and Its Analogues

In Vitro Studies in Cellular Models

Assessment of Antiproliferative Activity across Diverse Cell Lines

No publicly available data could be found on the antiproliferative activity of 3,5-Dichlorofolic acid in any cancer cell lines.

Evaluation in 2D and 3D Cell Culture Systems

There is no available research comparing the effects of this compound in 2D versus 3D cell culture models.

Characterization of Target Engagement in Cell-Based Assays

Specific cellular targets of this compound and data from target engagement assays are not described in the current scientific literature.

In Vivo Studies in Relevant Animal Models

Efficacy Evaluation in Xenograft Models

No in vivo studies evaluating the efficacy of this compound in animal xenograft models have been published.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Species

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of this compound in any animal species have not been reported in the available literature.

Table of Compounds

As no specific compounds related to this compound or its analogues were discussed in the article due to a lack of data, a table of compounds cannot be generated.

Absorption and Distribution Studies

No specific studies detailing the absorption and distribution of this compound in animal models were identified in the reviewed literature. While general information on the pharmacokinetics of folic acid and some of its analogues exists, data pertaining specifically to the 3,5-dichloro derivative is not available.

Metabolism and Excretion Pathways (in animal models)

There is currently no available data from preclinical animal studies that describes the metabolic pathways and excretion routes of this compound. Research on the biotransformation of other folic acid analogues suggests that metabolism can be influenced by factors such as the animal species and the specific chemical modifications of the parent molecule. However, without direct studies on this compound, its metabolic fate remains uncharacterized.

Histopathological and Molecular Biomarker Analysis in Animal Tissues

No research findings were located that have performed histopathological examinations or molecular biomarker analyses in animal tissues following exposure to this compound. Such studies are crucial for understanding the tissue-level effects and identifying potential biomarkers of exposure or response, but this information is not present in the current body of scientific literature for this specific compound.

Combination Research Strategies in Preclinical Models

Synergistic Effects with Other Research Compounds

The scientific literature did not yield any preclinical studies investigating the potential synergistic effects of this compound when used in combination with other research compounds. The exploration of synergy is a common strategy in preclinical research to identify enhanced therapeutic potential. However, no such research has been published for this compound.

Investigation of Additive or Antagonistic Interactions

Similarly, no preclinical data is available concerning the investigation of additive or antagonistic interactions between this compound and other compounds. Understanding these interactions is a key component of preclinical evaluation, but this area remains unexplored for this particular chemical entity.

Mechanisms of Resistance to 3,5 Dichlorofolic Acid

Cellular and Molecular Basis of Acquired Resistance

Acquired resistance to antifolates is a multifactorial phenomenon that arises from specific genetic and cellular changes within the tumor cell population under the selective pressure of the drug.

One of the primary mechanisms of resistance to 3,5-Dichlorofolic acid involves mutations in the gene encoding its target enzyme, dihydrofolate reductase (DHFR). nih.gov These mutations can lead to alterations in the amino acid sequence of the enzyme, resulting in a reduced binding affinity for the inhibitor. Consequently, higher concentrations of the drug are required to achieve the same level of enzyme inhibition.

Mutations in the DHFR gene have been observed in various cancer cell lines and clinical samples, conferring resistance to antifolates. nih.govrevistabiomedica.org For instance, specific point mutations can alter the conformational structure of the active site of DHFR, thereby hindering the binding of this compound while still allowing the binding of its natural substrate, dihydrofolate. nih.govplos.org

Table 1: Examples of DHFR Mutations Conferring Antifolate Resistance

| Mutation Location | Consequence |

| Active Site Residues | Decreased binding affinity for the antifolate inhibitor. |

| Distal Residues | Allosteric changes affecting the active site conformation. |

Note: This table represents common types of mutations found to confer resistance to antifolate drugs in general.

Another well-documented mechanism of resistance is the amplification of the DHFR gene. nih.gov This leads to an overproduction of the DHFR enzyme, effectively titrating out the inhibitory effect of this compound. nih.gov Even with a normal affinity for the drug, the sheer quantity of the enzyme overwhelms the intracellular concentration of the inhibitor, allowing for continued synthesis of tetrahydrofolate and subsequent cell proliferation.

DHFR gene amplification has been observed in numerous cancer cell lines selected for resistance to antifolates. nih.gov The amplified genes can exist as extrachromosomal elements known as double minute chromosomes or as integrated homologous staining regions within a chromosome.

The efficacy of this compound is dependent on its ability to enter and accumulate within the target cells. Reduced intracellular accumulation is a common mechanism of resistance and can result from either decreased drug uptake or increased drug efflux. nih.gov

Folate and its analogues are primarily transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov Mutations or decreased expression of the genes encoding these transporters can lead to impaired drug influx. nih.gov

Conversely, increased expression of efflux pumps, such as members of the ATP-binding cassette (ABC) transporter family (e.g., MRPs and BCRP), can actively pump the antifolate out of the cell, thereby reducing its intracellular concentration. nih.gov

Table 2: Transporters Involved in this compound Accumulation and Resistance

| Transporter | Function | Role in Resistance |

| Reduced Folate Carrier (RFC) | Primary influx transporter for folates and antifolates at neutral pH. | Decreased expression or mutations lead to reduced drug uptake. |

| Proton-Coupled Folate Transporter (PCFT) | Influx transporter with optimal activity at acidic pH. | Alterations can contribute to reduced drug accumulation. |

| Multidrug Resistance Proteins (MRPs) | ATP-dependent efflux pumps. | Overexpression leads to increased drug efflux. |

| Breast Cancer Resistance Protein (BCRP) | ATP-dependent efflux pump. | Overexpression contributes to reduced intracellular drug levels. |

Note: The roles of these transporters are based on studies with various antifolates.

Once inside the cell, many antifolates, likely including this compound, undergo polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the addition of multiple glutamate (B1630785) residues to the drug molecule. nih.gov Polyglutamation is crucial for two reasons: it traps the drug inside the cell, preventing its efflux, and it can increase the drug's inhibitory activity against other folate-dependent enzymes. researchgate.net

A decrease in the activity of FPGS, due to mutations or altered expression, can lead to defective polyglutamation. nih.gov As a result, the antifolate is not efficiently retained within the cell and can be more readily removed by efflux transporters, leading to a resistant phenotype. nih.gov

Analytical Methodologies for Research Applications

Quantification of 3,5-Dichlorofolic Acid in Complex Biological Matrices

Quantifying a target analyte like this compound in complex biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous endogenous interfering substances. The methodologies established for folic acid and its derivatives are directly applicable and would be the standard starting point for developing a validated assay for this specific compound.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules like folic acid and its analogs in biological fluids. thermofisher.com This technique offers a powerful combination of the superior separation capabilities of HPLC and the high sensitivity and selectivity of mass spectrometry. thermofisher.com For a compound like this compound, this would be the method of choice.

The development of a sensitive and specific HPLC-MS/MS method for this compound would involve several critical steps, mirroring the process for other folates. mdpi.com

Sample Preparation: The initial step is to isolate the analyte from the bulk of the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). thermofisher.com For folic acid analysis in plasma, a simple protein precipitation step is often sufficient. mdpi.comresearchgate.net SPE can provide a cleaner extract, which is crucial for achieving low detection limits. thermofisher.com

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of folic acid and its derivatives. mdpi.comijpsi.org The mobile phase often consists of an aqueous component with an acid modifier (like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. thermofisher.comijpsi.org A gradient elution is commonly employed to ensure good separation from endogenous interferences and any potential metabolites. thermofisher.com

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically in the Multiple Reaction Monitoring (MRM) mode. thermofisher.com This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. This highly specific transition ensures that only the analyte of interest is quantified, even in a complex matrix. For folic acid, negative ion electrospray ionization (ESI) has been shown to provide a better signal-to-noise ratio. mdpi.com

Method validation would be performed according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure the reliability of the data. mdpi.comijpsi.org

| Validation Parameter | Typical Acceptance Criteria for Folic Acid Analogs |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

This interactive table summarizes typical validation parameters for HPLC-MS/MS methods.

Once validated, the HPLC-MS/MS method is applied to preclinical pharmacokinetic (PK) studies. These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity like this compound. Following administration of the compound to animal models, blood samples are collected at various time points. The developed analytical method is then used to measure the concentration of this compound in these samples.

The resulting concentration-time data are used to calculate key pharmacokinetic parameters, such as:

Maximum plasma concentration (Cmax)

Time to reach maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Elimination half-life (t½)

These parameters are crucial for understanding the compound's bioavailability and in vivo behavior, which informs further development. researchgate.netmdpi.com

Ligand-Binding Assays (e.g., ELISA) for Related Compounds

Ligand-binding assays are another class of analytical methods used for quantification, though they are more common for large molecules. For folic acid and its derivatives, these assays are typically based on the high affinity of these compounds for folate receptors (FR) or folate-binding proteins (FBP). nih.gov A common format is a competitive binding assay, where the sample analyte (e.g., this compound) competes with a labeled tracer (such as ³H-folic acid) for a limited number of binding sites on the receptor. nih.gov The amount of bound tracer is inversely proportional to the concentration of the analyte in the sample.

While Enzyme-Linked Immunosorbent Assays (ELISAs) are a type of ligand-binding assay, they rely on specific antibodies. Developing a specific antibody for a novel compound like this compound would be a significant undertaking. Therefore, receptor-based competitive binding assays are a more likely approach for screening and relative quantification of related folate compounds. nih.gov These assays are valuable for determining the binding affinity of new derivatives to the folate receptor. snmjournals.org

Other Chromatographic and Spectroscopic Techniques

Besides HPLC-MS/MS, other techniques have been used for the analysis of folic acid and could be adapted for this compound, particularly for quality control of the pure substance or simpler formulations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more common and less expensive technique than LC-MS/MS. Folic acid has a characteristic UV absorbance that allows for its detection. ijpsi.org A method for this compound would involve finding its maximum absorbance wavelength (λmax) and developing a chromatographic method to separate it from impurities. While specific, it is generally less sensitive than mass spectrometry and more susceptible to interferences in complex biological matrices. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective chromatographic method used for the separation and qualitative analysis of folic acid from its impurities. nih.govthepharmajournal.com It can be made quantitative through densitometry. It is primarily used for identity and purity checks rather than for quantification in biological samples. thepharmajournal.com

UV-Visible Spectrophotometry: This technique can be used to determine the concentration of a pure compound in solution. thepharmajournal.com However, its lack of specificity makes it unsuitable for complex biological matrices without extensive sample cleanup, as many endogenous compounds absorb UV light in the same range as folates. nih.gov

Detection and Quantification of Metabolites and Biological Intermediates

Understanding the metabolic fate of a new compound is a critical component of its preclinical evaluation. When this compound is introduced into a biological system, it may be transformed by enzymes into various metabolites. The analytical challenge is to detect, identify, and quantify these unknown substances.

HPLC-MS/MS is the primary tool for this purpose. nih.gov Untargeted or semi-targeted metabolomic approaches can be used to screen for potential metabolites. This involves comparing the full scan mass spectra of biological samples from treated and untreated subjects. Ions that are unique to the treated group are flagged as potential metabolites. The structure of these metabolites can then be elucidated using high-resolution mass spectrometry and analysis of their fragmentation patterns.

Once metabolites are identified, specific MRM transitions can be developed for them, allowing for their quantification alongside the parent compound (this compound) in subsequent pharmacokinetic and metabolism studies. nih.gov This provides a complete picture of the compound's disposition in the body.

Methodologies for Studying Protein-Ligand Interactions in Research Settings

The study of the interaction between this compound and its putative protein targets, such as Dihydrofolate Reductase (DHFR), employs a range of biophysical and biochemical techniques. These methodologies allow for a comprehensive characterization of the binding events, from initial screening to detailed thermodynamic and kinetic profiling.

A variety of biophysical techniques are instrumental in characterizing the interactions between small molecules and macromolecules. nih.gov Spectroscopic methods, including fluorescence emission and circular dichroism, can provide insights into binding and conformational changes. nih.govnih.gov Calorimetric techniques like Isothermal Titration Calorimetry (ITC) offer a direct measurement of the heat changes upon binding, allowing for the determination of thermodynamic parameters. nih.govfrontiersin.org

Spectroscopic Techniques

Fluorescence Spectroscopy: This technique is widely used to monitor the binding of a ligand to a protein. nih.gov Changes in the intrinsic tryptophan fluorescence of a protein upon ligand binding can provide information about the binding affinity and conformational changes. nih.gov In a hypothetical study of this compound binding to DHFR, the quenching of the protein's intrinsic fluorescence upon titration with the ligand would be monitored. The data can be used to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Table 1: Hypothetical Fluorescence Quenching Data for this compound Binding to DHFR

| This compound (µM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 98.5 |

| 2 | 85.2 |

| 4 | 73.1 |

| 6 | 62.5 |

| 8 | 53.8 |

| 10 | 46.3 |

| 12 | 40.1 |

| 14 | 35.2 |

| 16 | 31.5 |

| 18 | 28.7 |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govnih.gov Binding of this compound to DHFR could induce conformational changes that would be detectable as alterations in the CD spectrum of the protein. nih.gov Analysis of the spectra before and after the addition of the ligand can reveal the nature of these structural changes. nih.gov

Calorimetric Techniques

Isothermal Titration Calorimetry (ITC): ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. nih.govfrontiersin.org This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). frontiersin.org These thermodynamic parameters provide a complete picture of the binding energetics.

Table 2: Hypothetical Thermodynamic Parameters for the Interaction of this compound with DHFR Determined by ITC

| Parameter | Value |

|---|---|

| Association Constant (Ka) | 1.2 x 10⁷ M⁻¹ |

| Dissociation Constant (Kd) | 83.3 nM |

| Enthalpy Change (ΔH) | -12.5 kcal/mol |

| Entropy Change (ΔS) | -10.2 cal/mol·K |

Other Biophysical Techniques

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time. frontiersin.org It provides data on the association rate (kon) and dissociation rate (koff) of the ligand-protein complex, from which the dissociation constant (Kd) can be calculated. frontiersin.org In a typical SPR experiment, DHFR would be immobilized on a sensor chip, and solutions of this compound would be flowed over the surface.

Enzyme Inhibition Assays

Since this compound is an analog of folic acid, it is expected to be an inhibitor of Dihydrofolate Reductase (DHFR). nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides and some amino acids. mdpi.comnih.gov The inhibitory activity of this compound can be quantified using enzyme inhibition assays.

The activity of DHFR can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH. nih.gov The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is a key parameter to determine its potency.

Table 3: Hypothetical DHFR Inhibition Data for this compound

| This compound (nM) | % Inhibition |

|---|---|

| 1 | 12 |

| 5 | 35 |

| 10 | 48 |

| 20 | 65 |

| 50 | 82 |

| 100 | 91 |

From such data, an IC50 value can be calculated, providing a quantitative measure of the inhibitory potency of this compound. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Future Research Directions and Unanswered Questions

Exploration of Novel Target Pathways

A primary research goal for any new antifolate is to identify and characterize its molecular targets. While classic antifolates like methotrexate (B535133) primarily inhibit dihydrofolate reductase (DHFR), newer agents have been designed to target other folate-dependent enzymes. Future research on 3,5-Dichlorofolic acid would investigate its inhibitory activity against a panel of enzymes crucial for nucleotide synthesis.

Key research questions would include:

Does this compound inhibit DHFR, thymidylate synthase (TS), glycinamide (B1583983) ribonucleotide formyltransferase (GART), or other enzymes in the folate pathway?

Could the dichloro-substitution on the benzoyl ring create a unique binding affinity or inhibition profile compared to existing antifolates?

Are there "off-target" effects or novel pathways affected by this specific chemical modification that could be therapeutically exploited?

Identifying novel or multiple targets could suggest that this compound might be effective against tumors that have developed resistance to single-target antifolates.

Development of Advanced Preclinical Models (e.g., Organ-on-a-chip, Organoids)

To accurately predict the clinical efficacy of this compound, advanced preclinical models that better recapitulate human physiology are essential. Traditional 2D cell cultures often fail to mimic the complexity of a tumor microenvironment.

Organoids: Three-dimensional, patient-derived tumor organoids could be used to test the efficacy of this compound on a personalized level. These models can help predict patient-specific responses to chemotherapy and overcome resistance to drugs like methotrexate.

Organ-on-a-chip: This microfluidic technology allows for the creation of models that simulate the interactions between different human tissues. A "tumor-on-a-chip" model could be used to study how this compound affects cancer cells while also monitoring for potential toxicity in interconnected "organ" chambers, such as a "heart-on-a-chip." This approach enables the study of drug efficacy, metastasis, and side effects in a dynamic, human-relevant system.

These advanced models would provide crucial data on the drug's effectiveness and potential toxicity before moving to human trials.

Computational Advancements in Predicting Biological Activity and Interactions

Computational modeling is a powerful tool for accelerating drug development. In the context of this compound, computational approaches can predict its biological activity and interactions with target enzymes.

Molecular Dynamics Simulations: These simulations can model the physical movements of the drug and its target protein, providing insights into binding affinity and stability. This can help understand how the 3,5-dichloro substitution might alter the molecule's shape and interaction with the enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new antifolate analogs based on their chemical structure.

Systems Biology Modeling: Mathematical models of microbial folate metabolism can simulate the effects of inhibiting different enzymes, helping to identify the most effective targets and potential drug combinations.

These computational tools offer a rapid and cost-effective means to screen potential drug candidates, refine their chemical structures for better efficacy, and understand their mechanism of action at a molecular level.

Role of Epigenetic Modulation by Antifolates in Experimental Systems

Folate metabolism is intrinsically linked to epigenetic regulation because it supplies the methyl groups necessary for DNA methylation. DNA methylation is a key epigenetic mechanism that controls gene expression and is often dysregulated in cancer.

Future research must explore whether this compound, by interfering with the folate pathway, can alter DNA methylation patterns in cancer cells.

Key areas of investigation:

Does treatment with this compound lead to global or gene-specific changes in DNA methylation?

Can this compound affect the expression of DNA methyltransferases (DNMTs) or other enzymes involved in the epigenetic machinery?

Could the epigenetic effects of this compound contribute to its anticancer activity or potentially reverse drug resistance?

Studies have shown that folic acid supplementation can influence DNA methylation, highlighting the need to understand how an antagonist like this compound would impact these processes.

Investigation of this compound in Specific Biological Contexts (e.g., microbial models, non-human disease models)

The therapeutic potential of this compound may extend beyond cancer. The folate pathway is a validated target in various pathogens, as many bacteria and parasites must synthesize their own folate.

Microbial Models: The compound should be tested against a range of microbial pathogens, including bacteria (e.g., Mycobacterium tuberculosis, MRSA) and protozoa (e.g., Plasmodium falciparum), which are targets for other antifolates like trimethoprim (B1683648) and pyrimethamine. Mathematical models of microbial folate metabolism can help predict its potential as an antimicrobial agent.

Non-human Disease Models: In vivo studies using animal models (e.g., mouse xenografts of human tumors) are crucial to evaluate the efficacy, pharmacokinetics, and toxicity of this compound. These models would be essential for determining a therapeutic window and understanding how the drug is metabolized and distributed throughout the body. Research in the 1950s on dichloro and monochlorophenyl analogues of pyrimidine (B1678525) showed clinical effects as folic acid antagonists, providing a historical basis for investigating such chlorinated compounds.

This broad-spectrum evaluation will help define the full therapeutic potential of this compound in oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3,5-dichlorofolic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves chlorination of folic acid derivatives under controlled acidic or basic conditions. For example, chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may be used, with reaction temperatures maintained between 60–80°C to prevent decomposition . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is recommended. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and validating purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆) resolve chlorine-substituted aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ 170–175 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ peak at m/z 206.94 for C₇H₄Cl₂O₃) .

- Infrared (IR) Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) validate functional groups .

Q. How does this compound interact with serum albumin, and what experimental models are used to study binding affinity?

- Methodological Answer: Fluorescence quenching assays using bovine serum albumin (BSA) are standard. Prepare BSA (10 µM in PBS, pH 7.4) and titrate with this compound (0–50 µM). Monitor emission spectra (λₑₓ = 280 nm, λₑₘ = 340 nm) to calculate Stern-Volmer constants (Ksv) and binding stoichiometry. Molecular docking (e.g., AutoDock Vina) predicts binding sites, corroborated by circular dichroism (CD) to assess conformational changes in BSA .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibition constants (Ki) of this compound for 20α-hydroxysteroid dehydrogenase (AKR1C1)?

- Methodological Answer: Contradictions in Ki values (e.g., 0.8 µM vs. 2.3 µM) may arise from assay conditions. Standardize protocols:

- Use recombinant AKR1C1 (purified via Ni-NTA affinity chromatography).

- Perform enzyme kinetics with NADPH cofactor (0.1 mM) and substrate (e.g., progesterone) in Tris-HCl buffer (pH 7.4).

- Compare inhibition under varying temperatures (25°C vs. 37°C) and ionic strengths. Validate via X-ray crystallography (e.g., PDB ID 2FVL) to assess inhibitor-coenzyme interactions .

Q. What structural modifications of this compound enhance its metabolic stability without compromising bioactivity?

- Methodological Answer:

- Derivatization: Introduce methyl groups at the 4-position to sterically hinder CYP450-mediated oxidation.

- Isotope Labeling: Synthesize deuterated analogs (e.g., C-D bonds at labile positions) to prolong half-life.

- In Silico Screening: Use QSAR models (e.g., Schrödinger’s Maestro) to predict ADMET properties and prioritize analogs for synthesis .

Q. How do pH and solvent polarity affect the excited-state intramolecular proton transfer (ESIPT) mechanism of this compound?

- Methodological Answer: Conduct time-resolved fluorescence studies in solvents of varying polarity (e.g., water, DMSO, hexane). Adjust pH (2–12) to probe protonation states. Analyze emission spectra (λₑₘ = 450–550 nm) and lifetime decays (time-correlated single-photon counting) to map ESIPT pathways. Compare with DFT calculations (Gaussian 16) to validate tautomeric equilibria .

Data Contradiction Analysis

Q. Conflicting reports exist on the cytotoxicity of this compound in hepatic cell lines. How can experimental design address this?

- Methodological Answer: Variability may stem from cell culture conditions (e.g., HepG2 vs. primary hepatocytes) or assay endpoints (MTT vs. LDH release). Standardize protocols:

- Use cells at 80% confluence in DMEM + 10% FBS.

- Pre-treat with N-acetylcysteine (5 mM) to control oxidative stress.

- Perform RNA-seq to identify off-target pathways (e.g., NRF2 activation) that may confound results .

Methodological Best Practices

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer: Prioritize models with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.